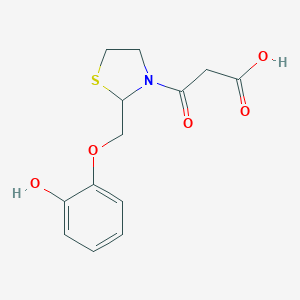
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid, also known as HTOP, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
科学研究应用
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been studied for its potential therapeutic applications in various fields. In the field of cancer research, it has been shown to have anti-proliferative effects on human breast cancer cells and to induce apoptosis in human leukemia cells. In the field of diabetes research, it has been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic rats. In the field of inflammation research, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用机制
The exact mechanism of action of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is not fully understood. However, it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in insulin sensitivity and glucose uptake, as well as the downregulation of genes involved in inflammation.
生化和生理效应
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that it improves insulin sensitivity, reduces blood glucose levels, and inhibits the development of diabetic complications.
实验室实验的优点和局限性
One advantage of using 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid in lab experiments is its relatively low toxicity compared to other thiazolidinediones. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid. One area of interest is its potential use in combination with other drugs for the treatment of cancer and diabetes. Another area of interest is the development of more efficient synthesis methods for 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is a synthetic compound that has been studied for its potential therapeutic applications in various fields. Its synthesis involves several steps, and its yield is reported to be around 70-80%. 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory properties, and its mechanism of action is believed to involve the activation of PPARγ. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in other fields.
合成方法
The synthesis of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with ethyl acetoacetate. The final product is obtained by the reaction of the ethyl ester with formaldehyde in the presence of sodium hydroxide. The yield of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is reported to be around 70-80%.
属性
CAS 编号 |
161364-65-4 |
|---|---|
产品名称 |
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid |
分子式 |
C13H15NO5S |
分子量 |
297.33 g/mol |
IUPAC 名称 |
3-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H15NO5S/c15-9-3-1-2-4-10(9)19-8-12-14(5-6-20-12)11(16)7-13(17)18/h1-4,12,15H,5-8H2,(H,17,18) |
InChI 键 |
UJWADPRUVMRVLR-UHFFFAOYSA-N |
SMILES |
C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O |
规范 SMILES |
C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O |
同义词 |
3-Thiazolidinepropanoic acid, 2-((2-hydroxyphenoxy)methyl)-beta-oxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



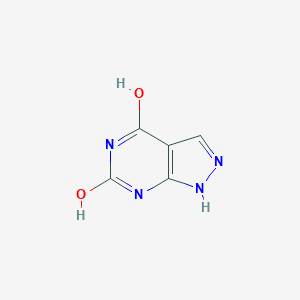
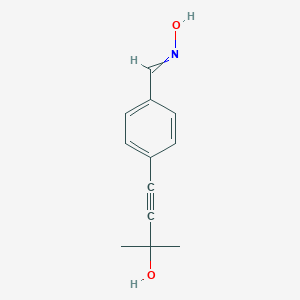
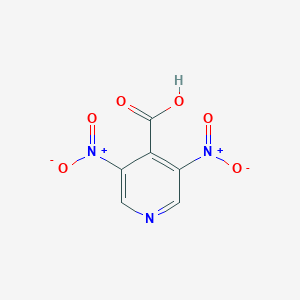
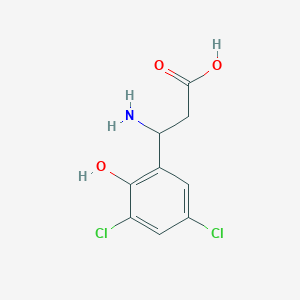
![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
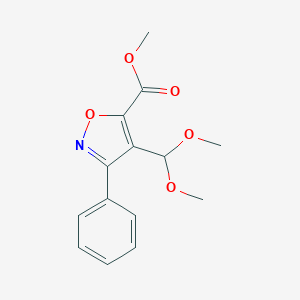
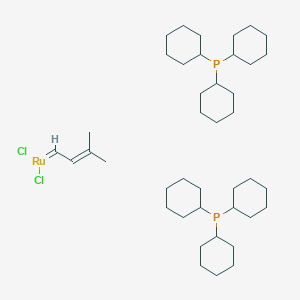
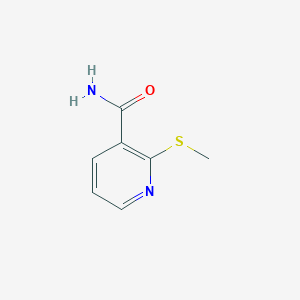
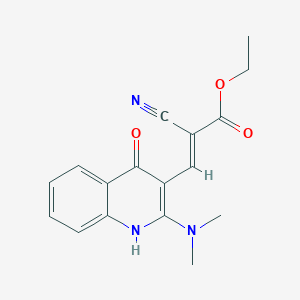
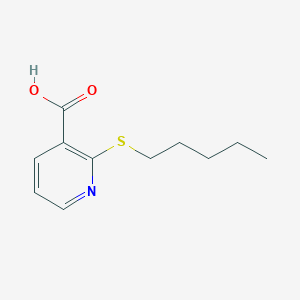
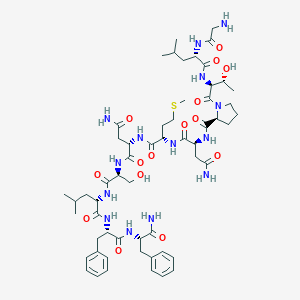
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)